molecular formula C13H11NO4 B14918577 4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid

Cat. No.: B14918577
M. Wt: 245.23 g/mol
InChI Key: LAABNBXOMVHIJW-VGOFMYFVSA-N
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Description

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid is an organic compound that features a furan ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents to maximize yield and purity. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the hydroxyimino group would produce an amine derivative.

Scientific Research Applications

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring and benzoic acid moiety may also interact with various biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a furan ring and a benzoic acid moiety, along with the hydroxyimino group. This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

4-[5-[(E)-hydroxyiminomethyl]furan-2-yl]-3-methylbenzoic acid

InChI

InChI=1S/C13H11NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(18-12)7-14-17/h2-7,17H,1H3,(H,15,16)/b14-7+

InChI Key

LAABNBXOMVHIJW-VGOFMYFVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/O

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=NO

Origin of Product

United States

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